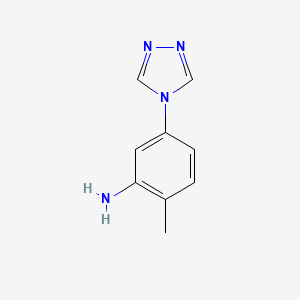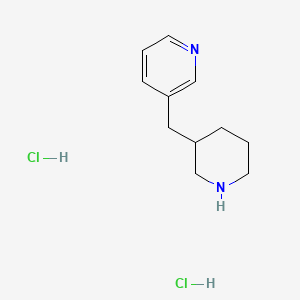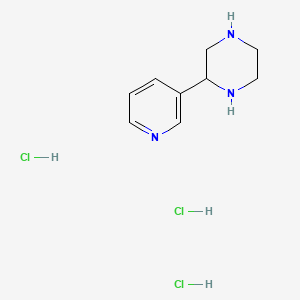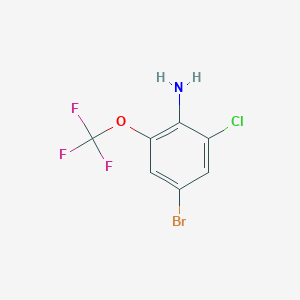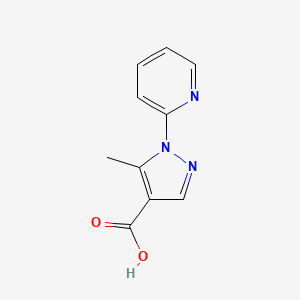
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-MPP, is an organic compound that is used in various scientific research applications. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 5-MPP is a versatile compound that can be used in a variety of experiments, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
1. Synthesis of Quinoxaline Derivatives
- Methods of Application: The synthesis of quinoxaline derivatives can be achieved via many different methods of synthetic strategies, including condensation, cyclization, and substitution reactions .
- Results or Outcomes: The synthesized quinoxaline derivatives show diverse pharmacological activities, including antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, and more .
2. Antimicrobial and Antiviral Activities of Pyridine Compounds
- Application Summary: Pyridine compounds, including those that contain a pyrazole ring, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .
- Methods of Application: The synthesis of these compounds often involves multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia .
- Results or Outcomes: The synthesized pyridine compounds have shown significant antimicrobial and antiviral activities .
3. Pd(II) Catalyzed Regioselective Ortho Arylation
- Application Summary: This application involves the use of Pd(II) catalysis for the regioselective ortho-selective mono arylation of pyrazole compounds .
- Methods of Application: The process employs diphenyliodonium chloride as an aryl source via C-H bond activation .
- Results or Outcomes: The result is a highly regioselective ortho-selective mono arylation of the pyrazole compound .
4. Synthesis of Pyrimidothiazoloquinoxaline Derivatives
- Application Summary: Pyrimidothiazoloquinoxaline derivatives can be synthesized using pyrazole compounds. These derivatives have potential applications in medicinal chemistry .
- Methods of Application: The synthesis involves the reaction of a key intermediate compound with various organic derivatives .
- Results or Outcomes: The synthesized pyrimidothiazoloquinoxaline derivatives can be used in further research for their potential biological activities .
5. Synthesis of Thieno[2,3-b]pyridine-2-carboxamide Derivatives
- Application Summary: Thieno[2,3-b]pyridine-2-carboxamide derivatives can be synthesized using pyrazole compounds. These derivatives have potential applications in medicinal chemistry .
- Methods of Application: The synthesis involves a reaction between a compound and 2-chloro-N-(4-bromophenyl) acetamide, in ethanolic sodium ethoxide solution at room temperature .
- Results or Outcomes: The synthesized thieno[2,3-b]pyridine-2-carboxamide derivatives can be used in further research for their potential biological activities .
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEIZYGGTNLXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588340 | |
| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
241798-60-7 | |
| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)
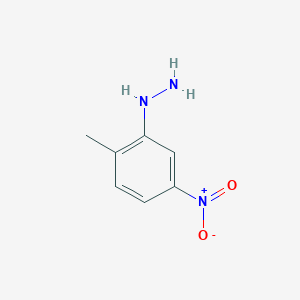
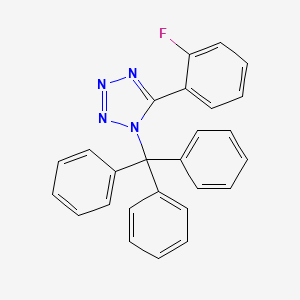
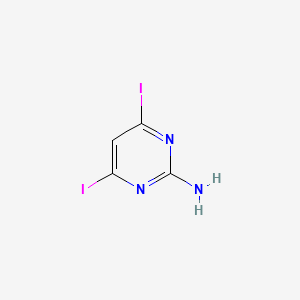
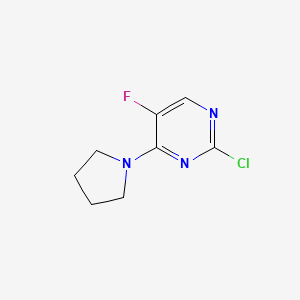
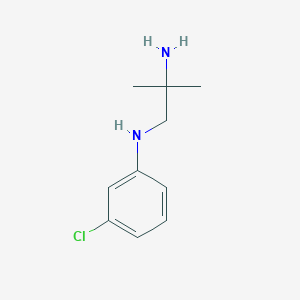
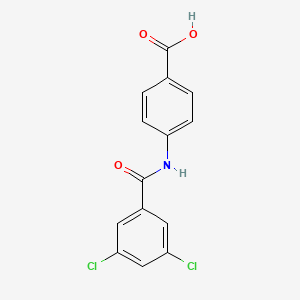
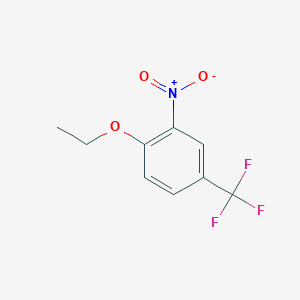
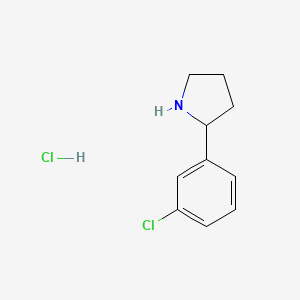
![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)
